Acetic acid, mercapto-, isodecyl ester
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Overview
Description
Acetic acid, mercapto-, isodecyl ester: is an organic compound with the molecular formula C12H24O2S . It is also known by other names such as 8-Methylnonyl sulfanylacetate and Isodecyl thioglycolate . This compound is an ester formed from acetic acid and isodecyl mercaptan, and it is characterized by its unique sulfur-containing ester linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of acetic acid, mercapto-, isodecyl ester typically involves the esterification of acetic acid with isodecyl mercaptan. This reaction can be catalyzed by mineral acids such as sulfuric acid or by using acid anhydrides . The general reaction is as follows:
CH3COOH+C10H21SH→CH3COSC10H21+H2O
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts such as p-toluenesulfonic acid or Lewis acids like magnesium chloride can enhance the reaction efficiency .
Chemical Reactions Analysis
Types of Reactions: Acetic acid, mercapto-, isodecyl ester undergoes several types of chemical reactions, including:
Oxidation: The sulfur atom in the ester can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as hydrogen peroxide or peracids.
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed:
Hydrolysis: Acetic acid and isodecyl mercaptan.
Oxidation: Sulfoxides or sulfones.
Substitution: Various substituted esters or thioesters.
Scientific Research Applications
Acetic acid, mercapto-, isodecyl ester has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of acetic acid, mercapto-, isodecyl ester involves its interaction with molecular targets through its ester and thiol functional groups. The ester group can undergo hydrolysis to release acetic acid and isodecyl mercaptan, which can further participate in various biochemical pathways. The thiol group can form disulfide bonds with other thiol-containing molecules, influencing protein structure and function .
Comparison with Similar Compounds
- Acetic acid, mercapto-, 1,2-ethanediyl ester
- Acetic acid, mercapto-, 1,3-propanediyl ester
- Acetic acid, mercapto-, 1,4-butanediyl ester
Comparison: Acetic acid, mercapto-, isodecyl ester is unique due to its branched isodecyl group, which imparts different physical and chemical properties compared to its linear counterparts. This branching can affect its solubility, reactivity, and interaction with other molecules, making it suitable for specific applications where linear esters may not be as effective .
Properties
CAS No. |
68845-30-7 |
---|---|
Molecular Formula |
C12H24O2S |
Molecular Weight |
232.38 g/mol |
IUPAC Name |
8-methylnonyl 2-sulfanylacetate |
InChI |
InChI=1S/C12H24O2S/c1-11(2)8-6-4-3-5-7-9-14-12(13)10-15/h11,15H,3-10H2,1-2H3 |
InChI Key |
CBXRMWPHQZKUQS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCCCCCOC(=O)CS |
Origin of Product |
United States |
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